molecular formula C12H14N2S B14129913 5-(2,6-Dimethylbenzyl)-1,3-thiazol-2-amine CAS No. 926271-15-0

5-(2,6-Dimethylbenzyl)-1,3-thiazol-2-amine

Cat. No.: B14129913
CAS No.: 926271-15-0
M. Wt: 218.32 g/mol
InChI Key: DGHLKLJANUFDRG-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylbenzyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 2,6-dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylbenzyl)-1,3-thiazol-2-amine typically involves the reaction of 2,6-dimethylbenzyl chloride with 2-aminothiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylbenzyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylbenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzyl chloride: A precursor in the synthesis of 5-(2,6-Dimethylbenzyl)-1,3-thiazol-2-amine.

    2-Aminothiazole: Another precursor used in the synthesis.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylbenzyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

926271-15-0

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

5-[(2,6-dimethylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-8-4-3-5-9(2)11(8)6-10-7-14-12(13)15-10/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

DGHLKLJANUFDRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=CN=C(S2)N

Origin of Product

United States

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